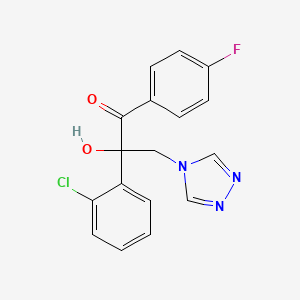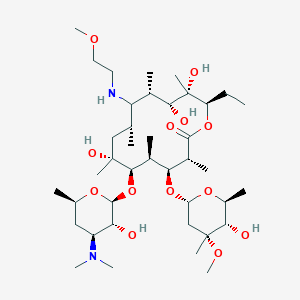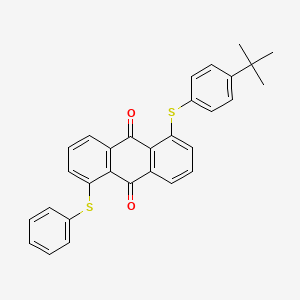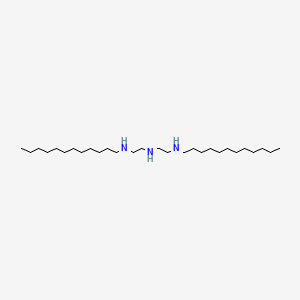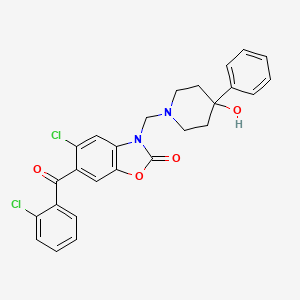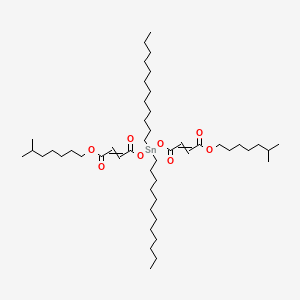
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical properties and applications. This compound is characterized by its molecular formula C48H88O8Sn and a molecular weight of 911.9 g/mol . It is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves the reaction of diisooctyl 4-oxoisocrotonate with didodecylstannylene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced equipment to control the reaction environment. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized tin species, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by binding to specific sites on target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisooctyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxoisocrotonate): Similar in structure but with different alkyl groups attached to the tin atom.
Diisooctyl 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxoisocrotonate): Another similar compound with different alkyl groups.
Uniqueness
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is unique due to its specific alkyl groups and the resulting chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
84029-64-1 |
|---|---|
Formule moléculaire |
C48H88O8Sn |
Poids moléculaire |
911.9 g/mol |
Nom IUPAC |
4-O-[didodecyl-[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C12H25.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
AARHLQFEUGOVLL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


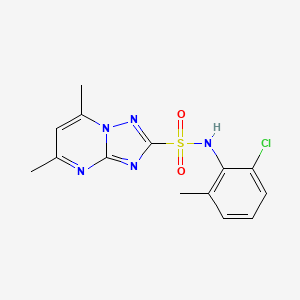

![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
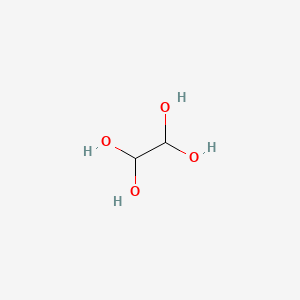
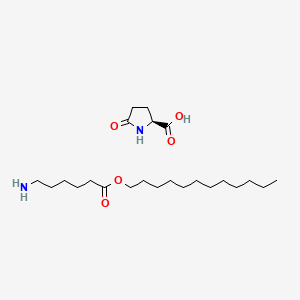
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
